Pirandamine hydrochloride
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Overview
Description
Pirandamine Hydrochloride is a tricyclic derivative that acts as a selective serotonin reuptake inhibitor. It was investigated in the 1970s as a potential antidepressant but was never marketed . The compound is structurally related to tandamine, which is a selective norepinephrine reuptake inhibitor .
Preparation Methods
The synthesis of Pirandamine Hydrochloride involves several steps:
Reformatsky Reaction: The reaction between 1-indanone and ethyl bromoacetate in the presence of zinc gives ethyl 2-(1-hydroxy-2,3-dihydroinden-1-yl)acetate.
Reduction: The ester is reduced with lithium aluminium hydride to produce 1-(2-hydroxyethyl)-2,3-dihydroinden-1-ol.
Dehydration: Acid-catalyzed dehydration leads to indene-3-ethanol.
Condensation: Acid-catalyzed condensation with ethyl acetoacetate forms the intermediate compound.
Saponification: The ester is saponified to the corresponding acid.
Mixed Anhydride Formation: The acid reacts with ethyl chloroformate to form a mixed anhydride, which further reacts with dimethylamine to produce the amide.
Final Reduction: Reduction with lithium aluminium hydride completes the synthesis of Pirandamine.
Chemical Reactions Analysis
Pirandamine Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents like lithium aluminium hydride.
Common reagents used in these reactions include lithium aluminium hydride for reduction and ethyl chloroformate for mixed anhydride formation. Major products formed from these reactions include various intermediates and the final Pirandamine compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying tricyclic derivatives and their reactions.
Biology: The compound’s selective serotonin reuptake inhibition properties make it a subject of interest in neurochemical studies.
Medicine: Although not marketed, its potential as an antidepressant has been explored.
Mechanism of Action
Pirandamine Hydrochloride exerts its effects by selectively inhibiting the reuptake of serotonin in the brain. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression . The molecular targets include serotonin transporters, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Pirandamine Hydrochloride is structurally related to several other compounds:
Tandamine: A selective norepinephrine reuptake inhibitor.
Prindamine: Another tricyclic derivative with similar properties.
The uniqueness of this compound lies in its selective serotonin reuptake inhibition, distinguishing it from compounds like tandamine that target norepinephrine reuptake .
Properties
CAS No. |
42408-78-6 |
---|---|
Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-17(9-10-18(2)3)16-12-13-6-4-5-7-14(13)15(16)8-11-19-17;/h4-7H,8-12H2,1-3H3;1H |
InChI Key |
OZWMTVPSSFWHIM-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
Canonical SMILES |
CC1(C2=C(CCO1)C3=CC=CC=C3C2)CCN(C)C.Cl |
Key on ui other cas no. |
42408-78-6 |
Synonyms |
1,3,4,9-tetrahydro-N,N,1-trimethylindeno(1,2-c)- pyran-1,ethylamine.HCl pirandamine pirandamine hydrochloride |
Origin of Product |
United States |
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